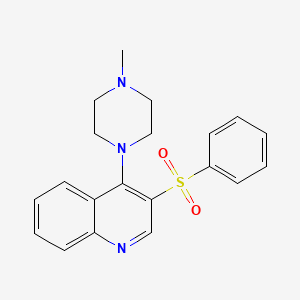

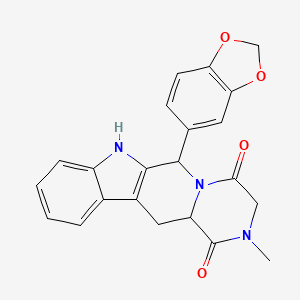

![molecular formula C11H14O3 B2980607 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 1707375-51-6](/img/structure/B2980607.png)

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid” is a chemical compound with the CAS Number: 1707375-51-6 . It has a molecular weight of 194.23 and its IUPAC name is 8-oxodispiro [3.1.3 (6).1 (4)]decane-2-carboxylic acid . The compound is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid” is 1S/C11H14O3/c12-8-3-11 (4-8)5-10 (6-11)1-7 (2-10)9 (13)14/h7H,1-6H2, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder . It’s worth noting that the compound is not soluble in water.Scientific Research Applications

Enhanced Reactivity in Organic Synthesis One area of application is the enhanced reactivity of cyclic anhydrides, such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in the Castagnoli-Cushman reaction with imines. This reaction demonstrates the broad substrate scope and enhanced reactivity of these compounds, making them valuable intermediates in organic synthesis (Rashevskii et al., 2020).

Novel Compound Formation Another significant application is the synthesis of novel compounds like 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones. These compounds are prepared through reactions that involve diethyl malonate and result in the formation of carboxy lactones, showcasing the versatility of spirocyclic compounds in synthesizing novel chemical structures with potential applications in drug design and materials science (Satyamurthy et al., 1984).

Decarboxylation Studies Decarboxylation studies on compounds like 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid provide insights into the reaction mechanisms and kinetics, important for understanding chemical reactivity and designing new synthetic routes for complex molecules (Bigley & May, 1969).

Supramolecular Arrangements The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds like 8-oxodispiro derivatives, highlights their role in forming crystal structures. Such studies are crucial for the development of new materials with tailored physical and chemical properties (Graus et al., 2010).

Corrosion Inhibition Spirocyclic compounds, including derivatives of 8-oxodispiro[3.1.36.14]decane-2-carboxylic acid, have been investigated for their potential as corrosion inhibitors. These studies contribute to the development of environmentally friendly substances for protecting metals against corrosion, which is crucial for industrial applications (Chafiq et al., 2020).

Safety and Hazards

The safety information for “8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

8-oxodispiro[3.1.36.14]decane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-3-11(4-8)5-10(6-11)1-7(2-10)9(13)14/h7H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGOTLXZWFQTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC3(C2)CC(=O)C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)

![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)

![(2-Phenyl-1,3-thiazol-4-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2980545.png)

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)